molecular formula C20H20N2O4S B2742878 (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 301341-19-5

(2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2742878
CAS No.: 301341-19-5
M. Wt: 384.45
InChI Key: ALPXEBXODWNXBJ-GZTJUZNOSA-N
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Description

(2E,5E)-2-(p-Tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative featuring dual substituents: a p-tolylimino group at position 2 and a 3,4,5-trimethoxybenzylidene moiety at position 3. This compound is synthesized via Knoevenagel condensation between 2-(p-tolylimino)thiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde under reflux in ethanol using piperidine as a catalyst . The stereochemistry is defined by restricted rotation around the C=N (imine) and C=C (exocyclic) bonds, resulting in a mixture of configurational isomers, with the 2E,5E isomer being predominant in the solid state .

The compound has shown significant biological activity, particularly as an α-amylase inhibitor (90.04% inhibition at 100 μg/mL), comparable to acarbose, as demonstrated by docking studies with human pancreatic α-amylase (PDB ID: 2QV4) . Its activity is attributed to hydrogen bonding and CH–π interactions with key residues (e.g., Phe-157, Phe-177) in the enzyme’s active site .

Properties

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-7-14(8-6-12)21-20-22-19(23)17(27-20)11-13-9-15(24-2)18(26-4)16(10-13)25-3/h5-11H,1-4H3,(H,21,22,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPXEBXODWNXBJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reactivity of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are five-membered heterocycles featuring a sulfur atom, nitrogen atom, and ketone group. Their synthesis typically involves a cyclocondensation reaction between a primary amine, aldehyde, and mercaptocarboxylic acid. For the target compound, the amine component is p-toluidine (4-methylaniline), the aldehyde is 3,4,5-trimethoxybenzaldehyde, and the mercaptocarboxylic acid is thioglycolic acid (mercaptoacetic acid). The reaction proceeds via:

  • Imine formation : Condensation of p-toluidine and 3,4,5-trimethoxybenzaldehyde to generate a Schiff base.
  • Cyclization : Nucleophilic attack of the thiol group from thioglycolic acid on the imine carbon, followed by ring closure and water elimination.

The E configuration at both imine bonds is stabilized by conjugation with the aromatic systems and reaction conditions favoring thermodynamic control.

Synthetic Methodologies for Target Compound Preparation

One-Pot Three-Component Cyclocondensation

Protocol :

  • Reactants : p-Toluidine (1 mmol), 3,4,5-trimethoxybenzaldehyde (1 mmol), thioglycolic acid (3 mmol).
  • Conditions : Reflux in toluene (70 mL) with a Dean-Stark trap for 2 hours to remove water, followed by 5 hours of additional reflux after adding thioglycolic acid.
  • Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate, drying over MgSO₄, and solvent evaporation.
  • Yield : 65–75% after silica gel chromatography (ethyl acetate/hexane, 3:7).

Mechanistic Insights :

  • The Dean-Stark trap ensures complete imine formation by azeotropic removal of water.
  • Excess thioglycolic acid drives cyclization to completion.

Solvent-Free Catalytic Synthesis

Protocol :

  • Catalyst : Bismuth(III) mercaptoacetate [Bi(SCH₂COOH)₃] (10 mol%).
  • Conditions : Solvent-free, 70°C for 2 hours.
  • Yield : 80–85% with reduced reaction time.

Advantages :

  • Eliminates solvent recovery steps.
  • Enhanced atom economy and reaction efficiency.

Ultrasound-Assisted Synthesis

Protocol :

  • Conditions : Ultrasound irradiation (40 kHz) in ethanol at 50°C for 1 hour.
  • Yield : 78–82% with 60% energy savings compared to conventional heating.

Benefits :

  • Accelerates reaction kinetics via cavitation-induced mixing.
  • Reduces side reactions by minimizing thermal degradation.

Reaction Optimization and Stereochemical Control

Solvent and Catalyst Screening

Solvent/Catalyst Temperature (°C) Time (h) Yield (%)
Toluene (Dean-Stark) 110 7 75
Polypropylene glycol 110 5 83
Bi(SCH₂COOH)₃ 70 2 85
Ultrasound/ethanol 50 1 80

Data synthesized from

Key Observations :

  • Polar solvents like polypropylene glycol (PPG) improve yields by stabilizing intermediates.
  • Catalysts such as Bi(III) complexes lower activation energy for imine formation.

Stereochemical Validation

The E configuration at C2 and C5 is confirmed via:

  • ¹H NMR : Vicinal coupling constants (J = 12–14 Hz) between vinylic protons (δ 7.2–7.5 ppm).
  • NOESY : Absence of nuclear Overhauser effects between imine protons and aromatic substituents.

Analytical Characterization and Purity Assessment

Spectroscopic Data

  • FT-IR :

    • C=O stretch: 1682–1700 cm⁻¹.
    • C=N stretch: 1605–1620 cm⁻¹.
    • Aromatic C-H: 2924–3038 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.35 (s, 3H, CH₃ from p-tolyl).
    • δ 3.85–3.92 (s, 9H, OCH₃).
    • δ 6.95–7.45 (m, 6H, aromatic).
    • δ 7.62 (s, 1H, C=CH).
  • ¹³C NMR :

    • δ 192.1 (C=O).
    • δ 160.3 (C=N).
    • δ 56.1–60.3 (OCH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, methanol/water 70:30, 1 mL/min).
  • Melting Point : 182–184°C (uncorrected).

Challenges and Mitigation Strategies

Byproduct Formation

  • Isomeric impurities : Minor Z-configured imines may form but are removed via column chromatography.
  • Oxidation products : Thioester byproducts are minimized using inert atmospheres.

Scalability Considerations

  • Catalyst recovery : Bi(III) catalysts can be reused up to 3 times with <5% yield drop.
  • Solvent selection : PPG allows easier product isolation than toluene.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the imine group to an amine, or reduce the thiazolidinone ring to a thiazolidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine or benzylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain thiazolidinones can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .
  • Case Study : A derivative with a similar structure was tested against leukemia cell lines and showed an inhibition rate of over 80% .

Antimicrobial Properties

Thiazolidinones have also been evaluated for their antimicrobial activities. The compound may possess potential against both bacterial and fungal strains due to its ability to disrupt microbial cell functions.

  • Research Findings : Compounds in this class have been shown to exhibit activity comparable to standard antibiotics in inhibiting bacterial growth .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

  • Mechanism : Thiazolidinone derivatives can interact with the active site of AChE, potentially leading to increased levels of acetylcholine in the brain .
  • Potential Applications : This suggests that this compound could be explored for therapeutic use in cognitive disorders.

Mechanism of Action

The mechanism of action of (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets. Pathways involved could include apoptosis induction, cell cycle arrest, and inhibition of signal transduction pathways.

Comparison with Similar Compounds

2-(p-Tolylimino)-5-(2,4,6-trimethoxybenzylidene)thiazolidin-4-one (CAS 444657-42-5)

  • Structural Variation : The trimethoxy group is at positions 2,4,6 instead of 3,4,5.
  • Physicochemical Properties : Higher predicted density (1.25 g/cm³) and lower solubility compared to the 3,4,5-isomer .

5-(4-Dimethylaminobenzylidene)-2-(p-tolylimino)thiazolidin-4-one (RN 1300022-18-7)

  • Substitution: A dimethylamino group replaces the trimethoxybenzylidene.
  • Activity : Enhanced electron-donating effects from –N(CH₃)₂ improve binding to enzymes like PPAR-γ but reduce specificity for α-amylase .

Thiazolidinones with Thiophene or Thiazolo Rings

Compounds such as 7-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)thiazolo[3,2-a]pyrimidin-3(2H)-one (7c) feature fused heterocyclic systems.

  • Synthesis Complexity : Multi-step protocols involving thiophene or pyrimidine ring formation increase production costs .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted aromatic groups (e.g., 3,4,5-trimethoxy) enhance α-amylase inhibition compared to meta-substituted analogs (e.g., 2,4,6-trimethoxy) due to optimal hydrogen bonding .
  • Isomerism : The 2E,5E configuration maximizes enzyme binding by aligning the trimethoxybenzylidene group for CH–π interactions, whereas 2Z,5Z isomers exhibit reduced activity .
  • Hybrid Systems : Incorporation of pyrazole or thiophene rings diversifies biological targets but compromises specificity for α-amylase .

Biological Activity

The compound (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly due to their antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 348.43 g/mol

This compound features a thiazolidinone ring with a p-tolyl imine group and a trimethoxybenzylidene moiety, which are critical for its biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of thiazolidinone derivatives. For instance, thiazolidinones have shown significant efficacy against both Gram-positive and Gram-negative bacteria. In a comparative study:

CompoundBacterial StrainInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46%
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66%
This compoundE. coliTBD
This compoundS. aureusTBD

The data indicates that modifications in the substituents on the thiazolidinone core can significantly influence antibacterial potency.

Antifungal Activity

Research has also demonstrated the antifungal potential of thiazolidinone derivatives. For example, compounds similar to this compound were evaluated against Candida albicans, showing promising antifungal activity that was comparable to established antifungal agents like ketoconazole .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that thiazolidinones exhibit significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. The antioxidant capacity is often correlated with the presence of methoxy groups on the aromatic ring .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Bacterial Enzymes : Molecular docking studies suggest that this compound may inhibit bacterial enzymes such as MurB in E. coli, which is vital for cell wall synthesis.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of methoxy groups enhances the electron-donating ability of the compound, facilitating its role as an antioxidant.
  • Cell Cycle Arrest : Some thiazolidinones have been reported to induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation .

Case Studies

  • Antimicrobial Efficacy Study : A study involving a series of thiazolidinone derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Activity Evaluation : Research on related thiazolidinones indicated their effectiveness against various cancer cell lines such as HT29 and H460 through mechanisms involving apoptosis and cell cycle modulation .

Q & A

Q. What are the optimal synthetic routes and characterization methods for (2E,5E)-2-(p-tolylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

  • Methodological Answer : The synthesis involves Knoevenagel condensation of 2-(p-tolylimino)thiazolidin-4-one with 3,4,5-trimethoxybenzaldehyde. Key steps include:
  • Reaction conditions : Ethanol as solvent, piperidine catalyst, reflux for 10–12 hours.
  • Purification : Recrystallization from methanol or ethanol yields isomerically pure products.
  • Characterization : Use 1H/13C NMR to confirm E/Z configurations at C2 and C5 positions. IR spectroscopy identifies the thiazolidinone carbonyl (1700–1720 cm⁻¹) and exocyclic C=C bonds (1646–1691 cm⁻¹). Mass spectrometry validates molecular weight .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : X-ray crystallography (using SHELX software) resolves the Z/E configurations and planar thiazolidinone ring. Key structural features include:
  • Bond lengths : C=O (1.205–1.259 Å) and C=C (1.331 Å) confirm conjugation.
  • Isomer ratios : NMR integration reveals 58–63% 2Z,5Z isomers and 37–42% 2E,5Z isomers under standard conditions .

Advanced Research Questions

Q. How does isomerism (E/Z configurations) influence biological activity and target binding?

  • Methodological Answer :
  • Isomer-specific activity : The 2E,5Z isomer shows higher α-amylase inhibition (90.04% at 100 µg/mL) compared to the 2Z,5Z isomer due to enhanced hydrogen bonding with Phe-157 and Phe-300 residues .
  • Computational validation : DFT studies (B3LYP functional) model rotational barriers and predict binding modes. Docking simulations (e.g., with PDB:2QV4) align the trimethoxybenzylidene group with acarbose-binding pockets .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assays : Use identical cell lines (e.g., 3T3-L6 for glucose uptake) and enzyme sources (human pancreatic α-amylase).
  • Structural modifications : Compare analogs (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate substituent effects.
  • Meta-analysis : Cross-reference inhibition data with crystallographic or NMR-derived conformational preferences .

Q. How can computational methods predict molecular targets and mechanisms of action?

  • Methodological Answer :
  • Target identification : Use pharmacophore modeling to match the compound’s electron-rich regions (trimethoxybenzylidene) with PPAR-γ or α-amylase active sites.
  • Mechanistic insights : MD simulations track interactions like π-π stacking with aromatic residues or hydrogen bonding with catalytic aspartic acids .

Key Methodological Recommendations

  • Synthesis : Optimize reaction pH (6.5–7.5) to minimize byproducts during Knoevenagel condensation .
  • Biological assays : Use glucose uptake assays (3T3-L6 adipocytes) and enzyme inhibition kinetics to validate dual antidiabetic mechanisms .
  • Crystallography : Employ SHELXL for high-resolution refinement, especially for twinned crystals .

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